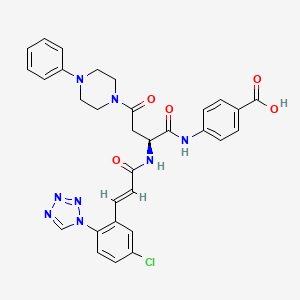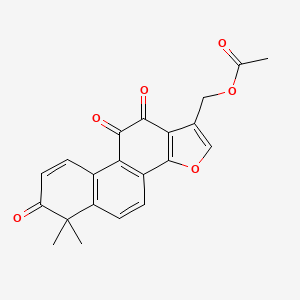
Silibinin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silibinin-d5 is a deuterated form of silibinin, a flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum). Silibinin is known for its antioxidant, antineoplastic, and hepatoprotective properties . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of silibinin due to its enhanced stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Silibinin-d5 involves the incorporation of deuterium atoms into the silibinin molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in silibinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of silibinin can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium in the silibinin molecule.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
化学反应分析
Types of Reactions
Silibinin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学研究应用
Silibinin-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of silibinin in the body.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of silibinin.
Drug Development: Used in the development of new drugs and formulations based on silibinin.
Biological Studies: Employed in studies related to its antioxidant, anti-inflammatory, and anticancer properties
作用机制
Silibinin-d5 exerts its effects through various mechanisms, including:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Modulates multiple signaling pathways involved in cancer development and progression, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways
Hepatoprotective Activity: Protects liver cells against toxins and promotes liver regeneration.
相似化合物的比较
Silibinin-d5 can be compared with other similar compounds, such as:
Silibinin: The non-deuterated form, which has similar biological activities but different pharmacokinetic properties.
Silymarin: A mixture of flavonolignans, including silibinin, with broader therapeutic applications.
Isosilibinin: An isomer of silibinin with similar but distinct biological activities
This compound is unique due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies.
属性
分子式 |
C25H22O10 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
(2R,3R)-6,8-dideuterio-3,4,7-trihydroxy-2-[(2R,3R)-2-(hydroxymethyl)-3-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-5-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D |
InChI 键 |
COKLBHBNHMGISV-BKNYRAQYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=C5C(=C(C(=C(C5=O)[2H])O)[2H])O4)O)O)CO)[2H])OC)O)[2H] |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)


